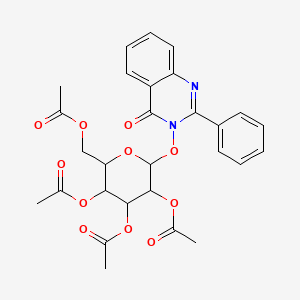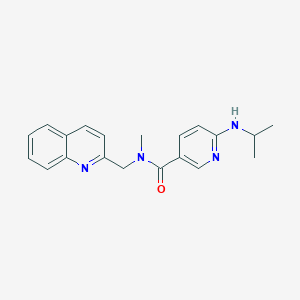![molecular formula C18H20N2OS B5207202 1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5207202.png)
1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine, commonly known as Metapiperazine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has a carbonothioyl group attached to a phenyl ring. The unique structure of Metapiperazine has made it a subject of interest for researchers in the fields of medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of Metapiperazine is not fully understood. However, it is believed that the compound acts as a modulator of neurotransmitter release in the central nervous system. Metapiperazine has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. This effect may be responsible for the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
Metapiperazine has been shown to have various biochemical and physiological effects. In animal studies, the compound has been shown to increase locomotor activity and reduce anxiety-like behavior. Metapiperazine has also been shown to have antinociceptive effects, which may be useful in the treatment of pain. Additionally, Metapiperazine has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Metapiperazine has several advantages as a research tool. The compound is relatively easy to synthesize, making it readily available for laboratory experiments. Additionally, Metapiperazine has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have toxic effects. However, one limitation of Metapiperazine is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Metapiperazine. One possible direction is the development of Metapiperazine-based drugs for the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanism of action of Metapiperazine and how it interacts with various enzymes and proteins. Another potential direction is the investigation of Metapiperazine's effects on other physiological systems, such as the immune system and the cardiovascular system. Overall, Metapiperazine has significant potential as a research tool and as a potential drug candidate for the treatment of various diseases.
Métodos De Síntesis
The synthesis of Metapiperazine involves the reaction of 1-(4-methoxyphenyl)piperazine with carbon disulfide in the presence of potassium hydroxide. The reaction produces 1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine as a white solid. The yield of the reaction is approximately 70%.
Aplicaciones Científicas De Investigación
Metapiperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, Metapiperazine has been evaluated for its ability to act as a potential drug candidate for the treatment of various diseases. In pharmacology, Metapiperazine has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders. In biochemistry, Metapiperazine has been investigated for its ability to interact with various enzymes and proteins.
Propiedades
IUPAC Name |
(4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-21-17-9-7-15(8-10-17)18(22)20-13-11-19(12-14-20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQKGZIIDDGCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B5207120.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5207127.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5207135.png)
![[2-(benzylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5207150.png)
![3-[1-(1-acetyl-L-prolyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5207157.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207158.png)

![6-[4-(4-fluorophenyl)-1-piperazinyl]-8-methyl[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5207162.png)


![1-methyl-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207175.png)

![ethyl 1,7-dimethyl-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5207177.png)
![N-(1-{1-[2-(3-chlorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207201.png)